4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step may involve the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxy group is introduced using reagents like sodium methoxide.
Final coupling: The final step involves coupling the pyrazole ring with the chlorinated and methoxy-substituted phenyl groups using a suitable coupling agent like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Chlorinated phenyl ethers: Compounds with similar structures but different substituents on the phenyl rings.
Methoxy-substituted pyrazoles: Compounds with a pyrazole ring and methoxy groups but lacking the chlorinated phenyl group.
Uniqueness
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-10-12-18(13-11-17)16-28-25(20-7-5-9-22(15-20)30-3)23(26)24(27-28)19-6-4-8-21(14-19)29-2/h4-15H,16H2,1-3H3 |
InChI Key |
FJNHHIQPMRUZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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